molecular formula C11H12FNO2 B1443561 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 933726-30-8

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1443561
M. Wt: 209.22 g/mol
InChI Key: VTLGIJLOAQEHFV-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The compound has a fluorophenyl group attached to the pyrrolidine ring .


Synthesis Analysis

The synthesis of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” and its derivatives has been reported in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring with a 2-fluorophenyl group attached to it . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” include a molecular weight of 209.22 . The compound is a powder at room temperature . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .

Scientific Research Applications

RORγt Inverse Agonists Development

  • Duan et al. (2019) developed a series of RORγt inverse agonists using phenyl (3-phenylpyrrolidin-3-yl)sulfone, including compounds with structural elements like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. These compounds were optimized for high selectivity against PXR, LXRα, and LXRβ, showing promising in vitro properties and pharmacokinetic profiles (Duan et al., 2019).

Synthesis of Novel Compounds

  • Zhou et al. (2021) reported the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, demonstrating a high-yield method relevant to compounds like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. The compound was confirmed through NMR and MS spectrum analyses (Zhou et al., 2021).

Fluorescent pH Sensing

  • Yang et al. (2013) designed a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT). These characteristics are relevant to the sensing applications of compounds like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Yang et al., 2013).

Ortho Lithiation Studies

  • Faigl et al. (1998) explored the lithiation of 1-(fluorophenyl)pyrroles, including compounds related to 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. The study highlighted the unique directing effect of the fluorine atom in such compounds (Faigl et al., 1998).

Chemosensors Development

  • Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate for selective ratiometric and colorimetric chemosensing of Al(3+). This research aligns with the potential applications of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid in sensor development (Maity & Govindaraju, 2010).

Neuraminidase Inhibitors for Influenza

  • Wang et al. (2001) reported on the discovery of potent inhibitors of influenza neuraminidase, involving pyrrolidine-based compounds. These findings are relevant to understanding the therapeutic potential of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives (Wang et al., 2001).

Antibacterial Agent Development

  • Narita et al. (1986) synthesized and evaluated the antibacterial activity of 1-(4-fluorophenyl)- and 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids. The study offers insights into the antibacterial properties of similar compounds to 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Narita et al., 1986).

Kinase Inhibitor Development

  • Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. This research suggests potential kinase inhibitory applications for compounds structurally related to 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Schroeder et al., 2009).

properties

IUPAC Name

1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLGIJLOAQEHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org

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